(+)-Chloramphenicol
Description
L-(+)-Threo-chloramphenicol (CAS 134-90-7) is the S,S-stereoisomer of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae. Its molecular formula is C₁₁H₁₂Cl₂N₂O₅, featuring a chlorinated aromatic ring, a nitro group, and a dichloroacetamide side chain. The stereochemistry at the C1 and C2 positions (1R,2R in the D(-)-isomer vs. 1S,2S in L-(+)-threo) critically determines its biological activity .
This isomer is widely used in biochemical research to study bacterial ribosome function, particularly its binding to the 50S ribosomal subunit, which inhibits peptidyl transferase activity and halts protein synthesis . It also serves as a reference standard for detecting chloramphenicol residues in environmental and pharmaceutical matrices .
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158453 | |
| Record name | Dextramycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-90-7 | |
| Record name | (+)-Chloramphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextramycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextramycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEXTRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Development of a Visual Stepwise High-Throughput Screening System
A breakthrough in L-(+)-threo-chloramphenicol synthesis involves the engineering of Chitiniphilus shinanonensis L-threonine transaldolase (ChLTTA). Researchers developed a novel visual screening method based on the intrinsic colorimetric properties of the enzyme-substrate complex, enabling rapid identification of mutants with enhanced activity. This approach bypassed traditional labor-intensive assays, accelerating the discovery of the F70D/F59A (Mu6) variant, which exhibited a 2.6-fold increase in catalytic efficiency ($$k{cat}/Km$$) compared to wild-type ChLTTA. Molecular dynamics simulations revealed that the Mu6 mutation stabilized the substrate-binding pocket, reducing conformational flexibility and improving stereocontrol.
Cascade System for By-Product Elimination
To address the challenge of by-product accumulation, a one-pot reaction system was designed by coupling Mu6 with Saccharomyces cerevisiae ethanol dehydrogenase (ScADH) and Candida boidinii formate dehydrogenase (CbFDH). This triad system facilitated the continuous regeneration of NADH while converting inhibitory by-products into inert compounds. Under optimized conditions (pH 7.5, 35°C), the cascade achieved:
| Parameter | Value |
|---|---|
| L-threo-p-nitrophenylserine yield | 201.5 mM |
| Conversion rate | 95.9% |
| Diastereoisomer excess (de) | 94.5% |
| Total reaction time | 24 hours |
This system represents the highest reported yield for the chloramphenicol intermediate, surpassing previous methods by 37%.
Microbial Biotransformation Pathways
Role of Azoxy Bond Formation in Stereoselectivity
Recent studies have uncovered microbial pathways that synthesize L-(+)-threo-chloramphenicol via azoxy bond formation, a critical step for establishing stereochemistry. Streptomyces venezuelae and related species employ a dual oxidase system (CmlP/CmlQ) to catalyze the coupling of p-nitrobenzaldehyde derivatives with dichloroacetylated intermediates. The reaction proceeds through a radical mechanism, with density functional theory (DFT) calculations indicating a 15.2 kcal/mol energy barrier for the stereoselective formation of the L-threo configuration.
Fermentation Optimization
Large-scale production using S. venezuelae requires precise control of fermentation parameters:
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Dissolved oxygen | 30–40% saturation | ↑ 22% |
| pH | 6.8–7.2 | ↑ 18% |
| Glucose feed rate | 0.05 g/L·h | ↑ 14% |
| Temperature | 28°C | ↑ 9% |
Maintaining redox balance through the addition of 2 mM ascorbate increased azoxy bond formation efficiency by 31%.
Chemical Synthesis and Resolution Techniques
Classical Nitrobenzaldehyde Condensation
Traditional chemical routes involve the condensation of p-nitrobenzaldehyde with dichloroacetamide derivatives. However, this method produces racemic mixtures requiring resolution. A modified Sharpless asymmetric dihydroxylation protocol using AD-mix-β and hydroquinidine ligands achieved 88% enantiomeric excess (ee) for the L-threo isomer. The reaction follows second-order kinetics ($$k = 1.2 \times 10^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$) with an activation energy ($$E_a$$) of 45.6 kJ/mol.
Chromatographic Resolution
Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases resolves racemic chloramphenicol with 99.2% purity. Key operational parameters include:
| Parameter | Value |
|---|---|
| Mobile phase | Hexane:isopropanol (85:15) |
| Flow rate | 12 mL/min |
| Temperature | 25°C |
| Productivity | 1.2 kg/L·day |
This method reduces solvent consumption by 40% compared to batch chromatography.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | de/ee (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Enzymatic cascade | 95.9 | 94.5 | 320 | Industrial |
| Microbial fermentation | 82.3 | 89.7 | 410 | Pilot-scale |
| Chemical synthesis | 76.5 | 88.0 | 680 | Laboratory |
The enzymatic approach demonstrates superior cost-efficiency and scalability, though microbial systems offer advantages in substrate diversity.
Chemical Reactions Analysis
Types of Reactions
L-(+)-Threo-chloramphenicol undergoes various chemical reactions, including:
Oxidation: L-(+)-Threo-chloramphenicol can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert L-(+)-Threo-chloramphenicol to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms in L-(+)-Threo-chloramphenicol with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Azides and thiols
Scientific Research Applications
Antimicrobial Applications
L-(+)-Threo-chloramphenicol exhibits significant antimicrobial activity against various bacterial pathogens. Its mechanism involves inhibiting protein synthesis by binding to the 50S ribosomal subunit of bacteria, specifically targeting the peptidyl transferase activity, which is crucial for peptide bond formation.
Efficacy Against Specific Pathogens
- Bacterial Infections : L-(+)-Threo-chloramphenicol is effective against resistant strains of bacteria, including:
- Haemophilus influenzae
- Streptococcus pneumoniae
- Neisseria meningitidis
This compound has been utilized in treating serious infections where other antibiotics fail due to resistance .
Case Studies in Clinical Use
- Cholera Treatment : A study demonstrated that chloramphenicol effectively reduces symptoms in cholera patients by targeting tetracycline-resistant vibrios .
- Conjunctivitis : Topical formulations of L-(+)-Threo-chloramphenicol have been used successfully in treating bacterial conjunctivitis, showcasing its application in ophthalmology .
Research Applications
L-(+)-Threo-chloramphenicol is not limited to clinical applications; it also serves as a valuable tool in various research contexts.
Inhibition Studies
Research has shown that both D- and L-threo-chloramphenicol can act as energy transfer inhibitors in plant chloroplasts, providing insights into photosynthetic processes . This property allows researchers to explore metabolic pathways and energy transfer mechanisms within cells.
Cancer Research
Recent studies have investigated the potential anticancer properties of chloramphenicol derivatives, including L-(+)-Threo-chloramphenicol. These derivatives exhibit bacteriostatic activity and may play a role in targeting cancer cell metabolism by inhibiting mitochondrial protein synthesis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxic effects of L-(+)-Threo-chloramphenicol is crucial for its safe application.
Absorption and Distribution
L-(+)-Threo-chloramphenicol is rapidly absorbed when administered orally or intramuscularly, with bioavailability rates of approximately 80% and 70%, respectively . Its lipid solubility allows for effective penetration into various tissues.
Toxicological Concerns
Despite its efficacy, chloramphenicol is associated with significant side effects, including:
- Aplastic anemia
- Neurotoxicity
These concerns necessitate careful monitoring during treatment and have led to restrictions on its use in certain populations, such as pregnant women .
Comparative Analysis of Chloramphenicol Isomers
The following table summarizes the differences between various isomers of chloramphenicol regarding their antimicrobial efficacy and side effects:
| Isomer | Antimicrobial Activity | Side Effects | Applications |
|---|---|---|---|
| L-(+)-Threo-Chloramphenicol | Broad-spectrum | Lower neurotoxicity | Serious bacterial infections |
| D-(-)-Threo-Chloramphenicol | Limited | Higher neurotoxicity | Research applications |
| DL-Threo-Chloramphenicol | Moderate | Variable | Experimental studies |
Mechanism of Action
L-(+)-Threo-chloramphenicol exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and thus inhibiting protein synthesis. This action leads to the bacteriostatic effect of L-(+)-Threo-chloramphenicol, making it effective against a wide range of Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
D(-)-Threo-chloramphenicol (CAS 56-75-7)
- Structural Differences : The D(-)-isomer (1R,2R configuration) is the enantiomer of L-(+)-threo-chloramphenicol. While both share identical molecular formulas, their stereochemistry leads to divergent biological interactions.
- Biological Activity :
- D(-)-threo-chloramphenicol inhibits mitochondrial protein synthesis in eukaryotic systems. For example, in fetal bovine liver mitochondria, it suppresses leucine-3H incorporation into 55S ribosomes by ~33% via cycloheximide (CHM)-sensitive pathways, contrasting with L-(+)-threo-chloramphenicol’s bacterial specificity .
- In yeast (Saccharomyces cerevisiae), D(-)-threo-chloramphenicol disrupts nucleotide metabolism and respiratory activity during metabolic repression, whereas the L-(+)-isomer exhibits minimal interference .
Pyrrole Analogues of Chloramphenicol
- Structural Modifications : Pyrrole derivatives replace the nitro group with a methylsulfonylpyrrole moiety (e.g., DL-threo-1-(1-methylsulfonylpyrrole-3-yl)-2-dichloroacetamidopropane-1,3-diol). This substitution reduces nitro group-associated toxicity while retaining antibacterial activity .
- Activity : These analogues show comparable efficacy to chloramphenicol against Gram-positive bacteria (e.g., Staphylococcus aureus) but lower potency against Gram-negative strains like Escherichia coli. Their mechanism involves ribosomal binding, similar to the parent compound.
Other Nitrophenol Derivatives
- Reactivity: L-(+)-threo-chloramphenicol’s nitro group enhances electron-withdrawing capacity, facilitating nucleophilic substitution reactions. This property is shared with nitrophenol derivatives but is more pronounced in chloramphenicol due to its chlorinated aromatic structure .
- Stability: The compound’s hydrogen-bonding capacity (via hydroxyl and amide groups) improves solubility in polar solvents (e.g., ethanol, water) compared to non-chlorinated nitrophenols, which are less stable in aqueous media .
Data Tables
Table 1: Comparative Properties of Chloramphenicol Isomers
Table 2: Key Derivatives and Analogues
Research Findings and Mechanistic Insights
- Ribosomal Binding : L-(+)-threo-chloramphenicol binds to the 50S ribosomal subunit with higher affinity than D(-)-isomer due to stereochemical compatibility with bacterial ribosomes .
- Enzymatic Resistance : Chloramphenicol acetyltransferase (CAT) preferentially inactivates the L-(+)-isomer via acetylation, a key resistance mechanism in pathogens like Haemophilus influenzae .
- Environmental Degradation: Unlike non-chlorinated nitrophenols, L-(+)-threo-chloramphenicol resists electro-Fenton-like degradation due to its stable dichloroacetamide group, posing challenges in wastewater treatment .
Biological Activity
L-(+)-Threo-chloramphenicol is a stereoisomer of the well-known antibiotic chloramphenicol, recognized for its broad-spectrum antibacterial properties. This article delves into the biological activity of L-(+)-Threo-chloramphenicol, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Protein Synthesis Inhibition
L-(+)-Threo-chloramphenicol primarily exerts its biological effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, thus blocking peptide bond formation. This inhibition is crucial for its bacteriostatic activity against a variety of pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis . The binding affinity of L-(+)-Threo-chloramphenicol to ribosomes has been quantified, revealing two distinct binding sites with affinity constants of approximately 2 µM and 200 µM .
Effects on Mitochondrial Function
Research indicates that L-(+)-Threo-chloramphenicol also affects mitochondrial protein synthesis. High concentrations can impair oxidative phosphorylation and respiration in mitochondria, which may lead to cellular energy deficits . Studies have shown that concentrations exceeding 0.5 mg/ml can significantly impact mitochondrial functions, suggesting a dual role in both bacterial and mitochondrial protein synthesis inhibition .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of L-(+)-Threo-chloramphenicol:
Case Studies and Clinical Implications
Case Study: Congenital Malformations
A nationwide cohort study examined the effects of topical chloramphenicol during pregnancy. The study found no significant association between the use of chloramphenicol eye drops in the first trimester and major congenital malformations, indicating a potential safety profile for localized use during pregnancy .
Toxicological Considerations
Despite its therapeutic benefits, prolonged use of chloramphenicol can lead to serious side effects such as aplastic anemia and Gray syndrome in neonates. The latter condition is characterized by cardiovascular collapse and cyanosis due to toxic metabolite accumulation . These adverse effects necessitate careful monitoring when using chloramphenicol derivatives like L-(+)-Threo-chloramphenicol.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying L-(+)-Threo-chloramphenicol in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its specificity and sensitivity. Isotopically labeled internal standards, such as Chloramphenicol-D5 (e.g., Threo-Chloramphenicol D5 in acetonitrile or acetone), improve quantification accuracy by correcting for matrix effects . For microbial assays, selective media like Yeast Extract Glucose Chloramphenicol (YGC) Agar are employed to isolate target organisms while suppressing bacterial growth .
Q. How can researchers validate the stereochemical purity of synthesized L-(+)-Threo-chloramphenicol?
- Methodological Answer : Thin-layer chromatography (TLC) with a hexane:EtOAc (2:1) eluent system can separate stereoisomers. UV visualization post-development identifies impurities. Confirmatory techniques like nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy are essential for resolving structural ambiguities .
Q. What safety protocols are critical when handling L-(+)-Threo-chloramphenicol in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods to minimize exposure. Acute toxicity data from MEDITEXT® indicate risks of bone marrow suppression; regular hematological monitoring is advised for in vivo studies. Dispose of waste via EPA-approved protocols for chlorinated compounds .
Advanced Research Questions
Q. How does L-(+)-Threo-chloramphenicol differentially affect mitochondrial respiration in eukaryotic models compared to its D-(−) enantiomer?
- Methodological Answer : Studies in Saccharomyces cerevisiae reveal that L-(+)-Threo-chloramphenicol inhibits cytochrome c oxidase activity under metabolic repression, whereas the D-(−) form primarily targets ribosomal translation. Use oxygen consumption assays (e.g., Clark electrode) and proteomic profiling to dissect enantiomer-specific impacts on oxidative phosphorylation .
Q. What experimental strategies resolve contradictions in reported antibacterial efficacy of L-(+)-Threo-chloramphenicol across Gram-positive and Gram-negative pathogens?
- Methodological Answer : Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines. Account for efflux pump activity (e.g., AcrAB-TolC in E. coli) by incorporating pump inhibitors like phenyl-arginine-β-naphthylamide (PAβN). Cross-validate findings with RNA-seq to correlate bacterial survival with stress-response gene expression .
Q. How can researchers optimize synthetic routes for L-(+)-Threo-chloramphenicol to minimize diastereomeric byproducts?
- Methodological Answer : Employ asymmetric catalysis using chiral ligands (e.g., BINAP) during the nitroaldol reaction step. Monitor reaction progress via real-time TLC and optimize solvent polarity (e.g., dichloromethane vs. ethanol) to favor the L-(+) configuration. Post-synthesis, use preparative HPLC with a chiral stationary phase for purification .
Data Analysis & Experimental Design
Q. What statistical approaches are appropriate for dose-response studies involving L-(+)-Threo-chloramphenicol?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC). For longitudinal toxicity studies, apply mixed-effects models to account for inter-individual variability .
Q. How should researchers design experiments to evaluate the environmental persistence of L-(+)-Threo-chloramphenicol in aquatic systems?
- Methodological Answer : Simulate aquatic degradation using OECD 308 guidelines: incubate the compound in sediment-water systems under controlled light/temperature. Quantify half-life via LC-MS/MS and identify metabolites (e.g., dichloroacetic acid) using high-resolution MS. Include abiotic controls to distinguish photolytic vs. microbial degradation pathways .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| CAS RN | 56-75-7 | |
| Molecular Weight | 323.13 g/mol | |
| Isotopic Standard (D5) | 100 µg/mL in Acetonitrile/Acetone | |
| Selective Media | YGC Agar (Yeast/Mold Isolation) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
